

Application Notes and Protocols: 3-Octyne in Transition Metal-Catalyzed Cross-Coupling Reactions

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Compound of Interest

Compound Name: 3-Octyne

Cat. No.: B096577

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These application notes provide a comprehensive overview of the utilization of **3-octyne**, an internal alkyne, in transition metal-catalyzed cross-coupling reactions. While direct literature on **3-octyne** is limited, this document leverages detailed protocols for structurally similar internal alkynes, such as 1-octyne, to provide representative methodologies and insights into the reactivity of this substrate class. The focus is on providing practical experimental protocols, key performance data, and an understanding of the underlying reaction mechanisms.

Introduction to the Cross-Coupling of Internal Alkynes

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While terminal alkynes are common substrates in well-established reactions like the Sonogashira coupling, the use of internal alkynes, such as **3-octyne**, presents unique challenges and opportunities. The key challenge lies in controlling the regioselectivity of the addition across the two substituted carbons of the alkyne. However, successful coupling provides a powerful route to complex, stereodefined tri- and tetrasubstituted alkenes, which are valuable motifs in pharmaceuticals and functional materials.

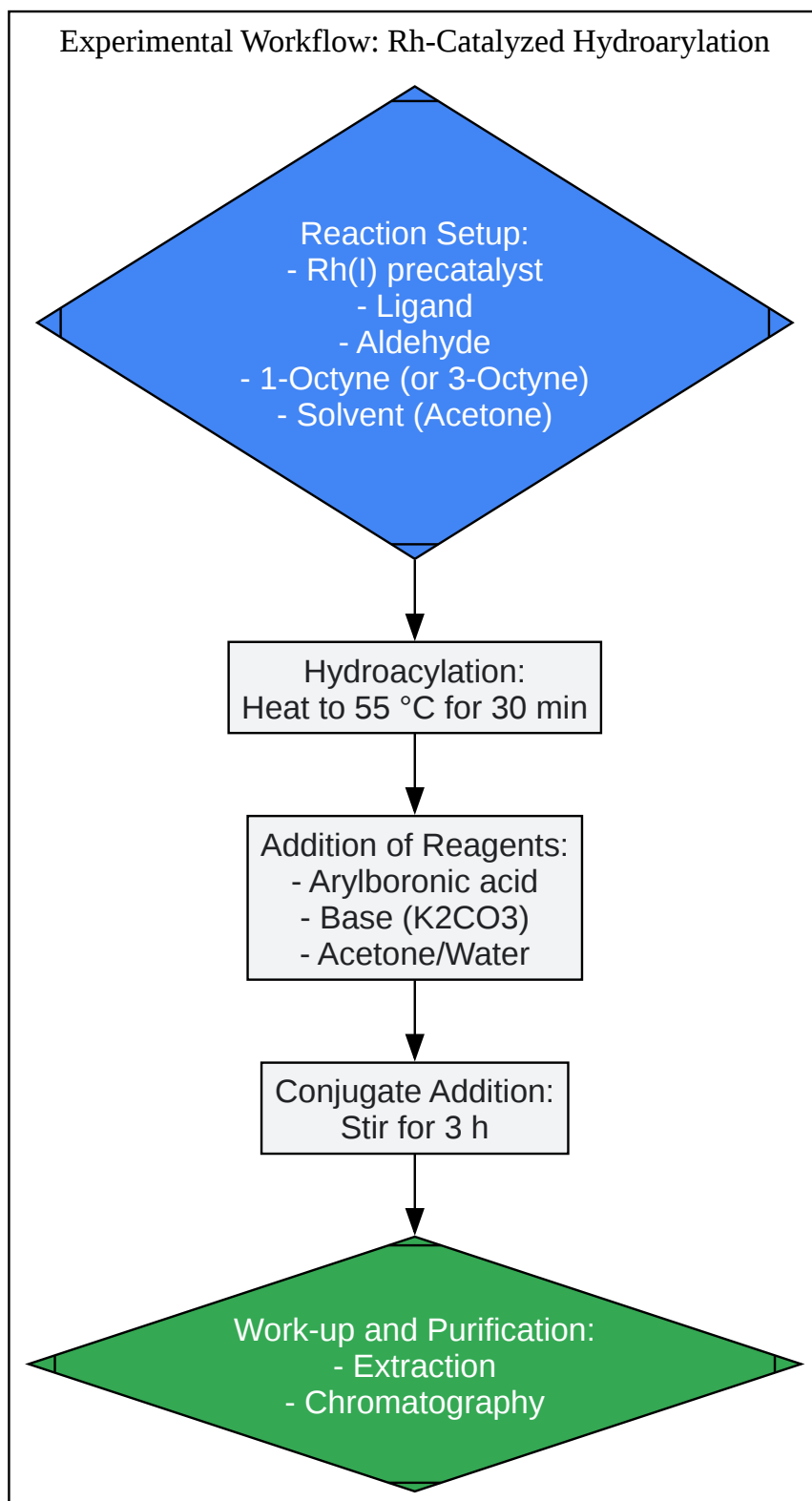
This document focuses on a representative and powerful application: the rhodium-catalyzed hydroarylation of internal alkynes with arylboronic acids. This reaction class showcases the potential for highly regioselective functionalization of substrates like **3-octyne**.

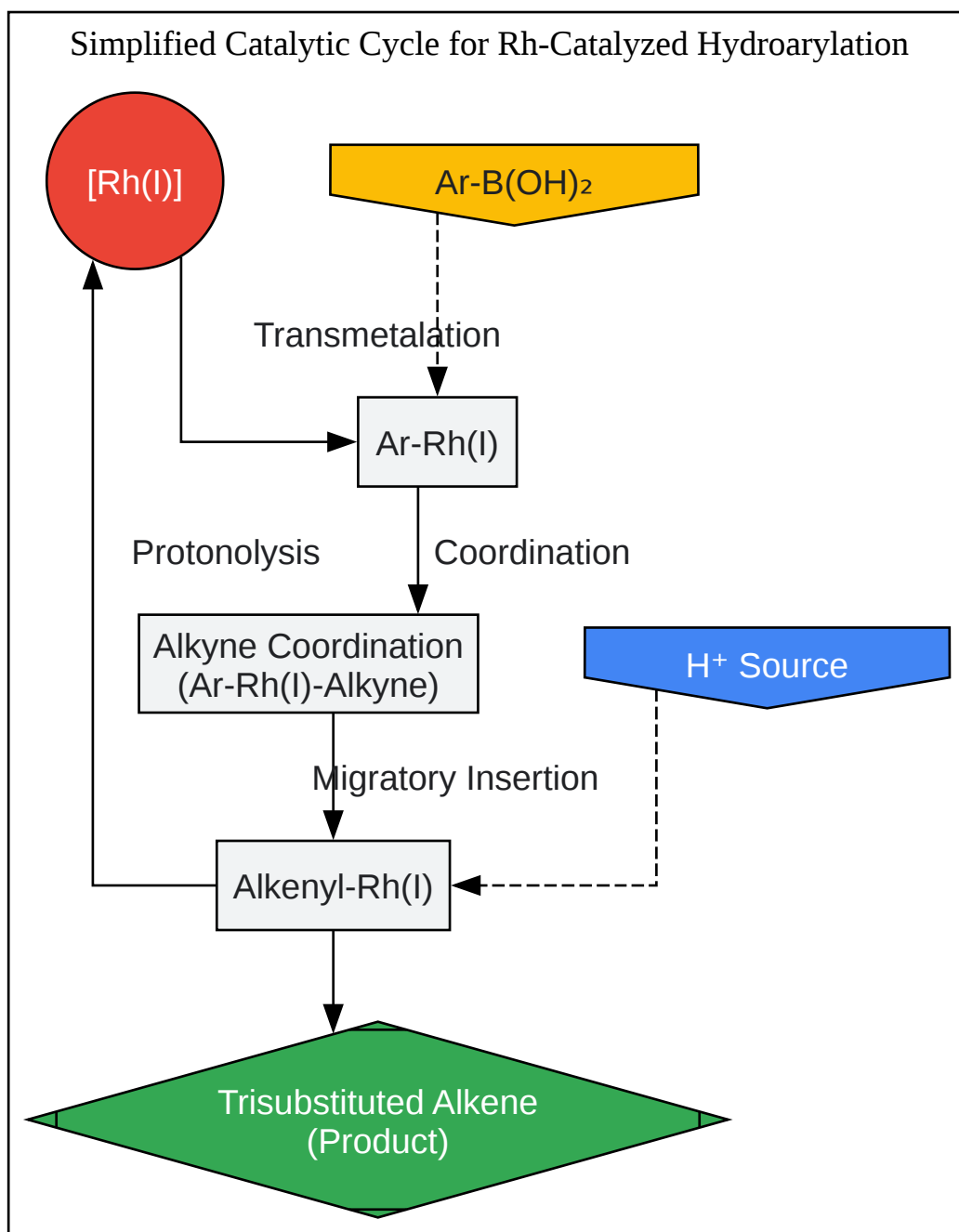
Rhodium-Catalyzed Hydroarylation of Internal Alkynes

Rhodium catalysts have emerged as highly effective for the hydroarylation of internal alkynes, offering excellent control over regioselectivity. The following sections detail a protocol adapted from a sequential hydroacylation/conjugate addition reaction involving 1-octyne, which serves as an excellent model for the reactivity of **3-octyne**.

Reaction Principle and Workflow

The overall transformation involves the rhodium-catalyzed addition of an aryl group from an arylboronic acid and a hydrogen atom across the triple bond of the internal alkyne. The regioselectivity is often directed by the steric and electronic properties of the substituents on the alkyne and the ligand environment of the rhodium catalyst.





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